molecular formula C12H18N2O4S B14815796 6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide CAS No. 1243285-71-3

6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14815796
CAS No.: 1243285-71-3
M. Wt: 286.35 g/mol
InChI Key: UKMYZQVDXMDVQF-UHFFFAOYSA-N
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Description

6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. It is primarily used in research and development within the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butoxy-5-cyclopropoxypyridine-2-sulfonamide is unique due to the combination of its tert-butoxy, cyclopropoxy, and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1243285-71-3

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

5-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11-9(17-8-4-5-8)6-7-10(14-11)19(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

UKMYZQVDXMDVQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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